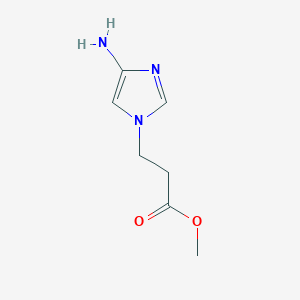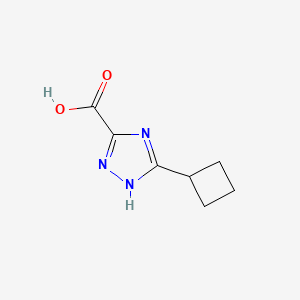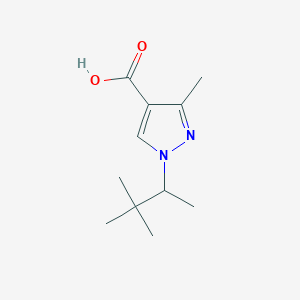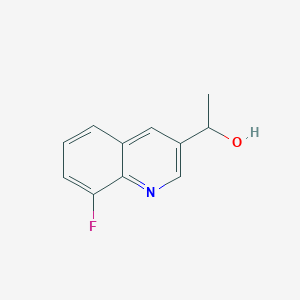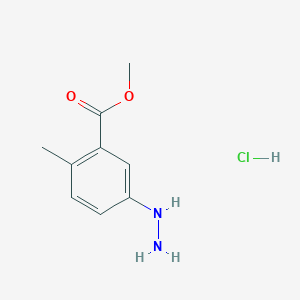
Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride: is a chemical compound with the molecular formula C₉H₁₃ClN₂O₂. It is a derivative of benzoic acid and contains a hydrazine functional group. This compound is often used in various chemical reactions and research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride typically involves the reaction of methyl 5-nitro-2-methylbenzoate with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride can undergo oxidation reactions to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzoates or hydrazones.
Scientific Research Applications
Chemistry: Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also employed in the preparation of hydrazones and Schiff bases, which are important in coordination chemistry and catalysis.
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It can also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its hydrazine group can be modified to create derivatives with therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of dyes, agrochemicals, and polymers. Its reactivity makes it a valuable building block for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Methyl 5-nitro-2-methylbenzoate: A precursor in the synthesis of Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride.
Methyl 5-amino-2-methylbenzoate: A reduced form of the compound with an amino group instead of a hydrazine group.
Methyl 5-hydrazinylbenzoate: A similar compound without the methyl group on the benzene ring.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both methyl and hydrazine groups. This combination of functional groups imparts distinct reactivity and properties, making it valuable for various chemical and biological applications.
Properties
Molecular Formula |
C9H13ClN2O2 |
|---|---|
Molecular Weight |
216.66 g/mol |
IUPAC Name |
methyl 5-hydrazinyl-2-methylbenzoate;hydrochloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-6-3-4-7(11-10)5-8(6)9(12)13-2;/h3-5,11H,10H2,1-2H3;1H |
InChI Key |
JKKZZHZYIAACCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NN)C(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


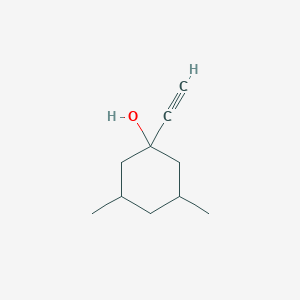
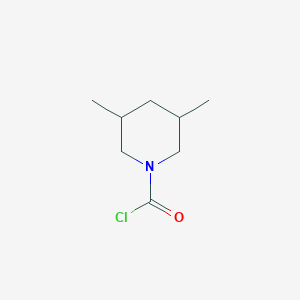
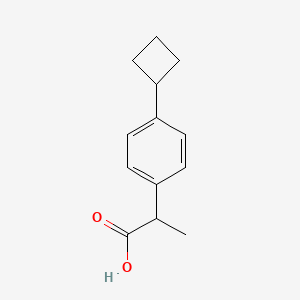
![2-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclopentan-1-ol](/img/structure/B13303920.png)
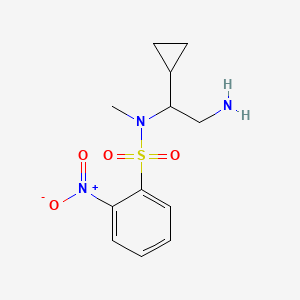

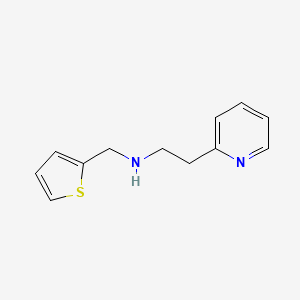
![11-Methyl-1,8,10-triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene](/img/structure/B13303932.png)
![1-(Pentan-3-yl)-1,7-diazaspiro[4.5]decane](/img/structure/B13303935.png)
![N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopentanamine](/img/structure/B13303940.png)
